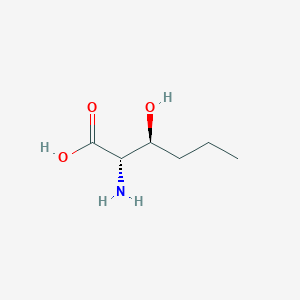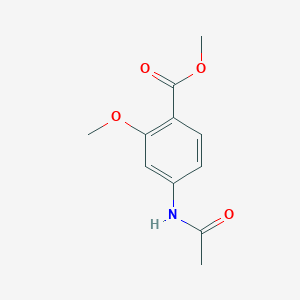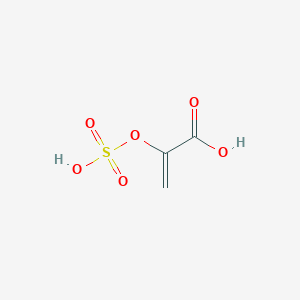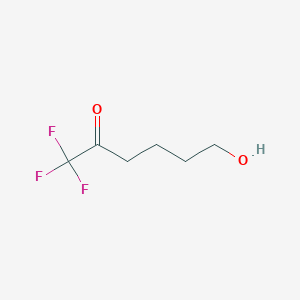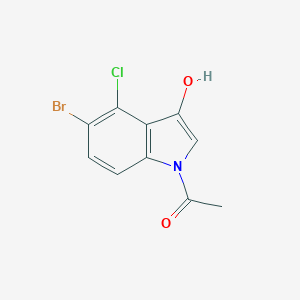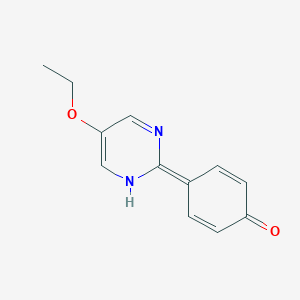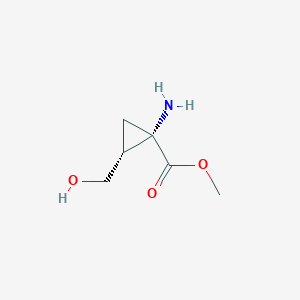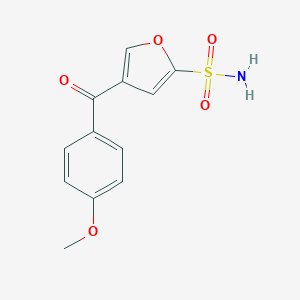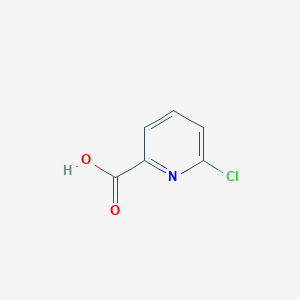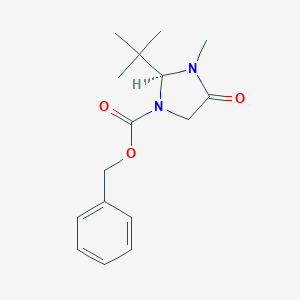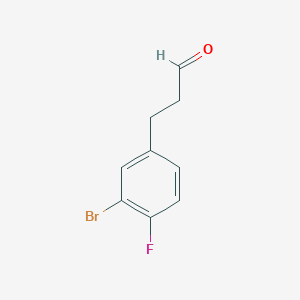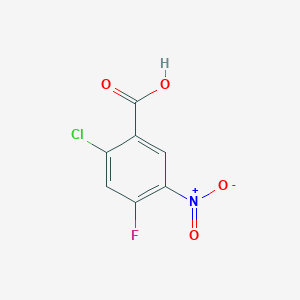![molecular formula C11H11F3 B051686 4-[(4-Trifluoromethyl)phenyl]-1-butene CAS No. 113170-92-6](/img/structure/B51686.png)
4-[(4-Trifluoromethyl)phenyl]-1-butene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-[(4-Trifluoromethyl)phenyl]-1-butene involves multiple steps starting from different precursor molecules. A notable method involves the three-step sequence starting from 2-(4-bromophenyl)propene, leading to compounds containing both trialkoxysilyl and substituted 1,3-butanedione functional groups, useful for preparing functionalized sol-gel materials (Peeples et al., 2008). Another approach involves the Wittig methylenation of corresponding 4-ethoxy-1,1,1-trifluoro-3-buten-2-ones, derived from trifluoroacetic acid, for producing trifluoromethyl-substituted phthalates or benzoates (Volle & Schlosser, 2002).
Molecular Structure Analysis
The molecular structure of 4-[(4-Trifluoromethyl)phenyl]-1-butene has been elucidated through various spectroscopic methods, including FT-IR, FT-Raman, and UV spectroscopy. Quantum mechanical calculations and spectroscopic investigations reveal detailed vibrational assignments and the molecular electrostatic potential, indicating areas prone to electrophilic and nucleophilic attacks (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
4-[(4-Trifluoromethyl)phenyl]-1-butene undergoes various chemical reactions, including photoreaction under neutral and acidic conditions leading to different products depending on the conditions (Tada, Maeda, & Saiki, 1978). It also participates in enynylation reactions to produce conjugated dienynes or trienynes, demonstrating its utility in organic synthesis (Shi, Liu, & Tang, 2005).
Physical Properties Analysis
The physical properties, including thermal stability and mechanical properties of derivatives or compounds related to 4-[(4-Trifluoromethyl)phenyl]-1-butene, have been extensively studied. For instance, novel fluorine-containing polyimides derived from similar structures show excellent solubility in polar organic solvents and outstanding thermal and mechanical properties (Yin et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 4-[(4-Trifluoromethyl)phenyl]-1-butene and its derivatives, have been analyzed through various methods. The vibrational study of trifluorobenzoylacetone, a related compound, using density functional theory (DFT) calculations, provides insights into its molecular stability and hydrogen bond strength, shedding light on the chemical properties of the fluoro-substituted analogs (Tayyari et al., 2007).
Applications De Recherche Scientifique
-
Agrochemical and Pharmaceutical Industries
- Field: Agrochemical and Pharmaceutical Industries
- Application: Trifluoromethylpyridines, which share a similar structure to the compound you mentioned, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Method: The trifluoromethyl group is treated as a purely electron-withdrawing group during compound development .
- Results: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
-
Progesterone Receptor Antagonists
- Field: Biomedical Research
- Application: B-(Trifluoromethyl)phenyl phosphine–borane derivatives have been synthesized as novel progesterone receptor (PR) antagonists .
- Method: The diversity of available phosphines was exploited to design and synthesize a series of B-(trifluoromethyl)phenyl phosphine–borane derivatives .
- Results: Among the synthesized phosphine–boranes, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine–borane was the most potent with an IC50 value of 0.54 μM .
-
Synthesis of Antitumor Agent Sorafenib
- Field: Pharmaceutical Research
- Application: 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, a compound similar to the one you mentioned, has been used in synthesizing a key intermediate of the antitumor agent sorafenib.
- Method: Not specified.
- Results: Not specified.
-
Anticancer and Antioxidant Agents
-
Fluorescent Photoinduced Electron Transfer (PET) Chemosensors
-
Analgesic Potential
- Field: Medicinal Chemistry
- Application: A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and evaluated for their analgesic potential .
- Method: The analgesic action of the synthesized derivatives was estimated by means of the Hot Plate Method .
- Results: Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .
-
Agrochemical and Pharmaceutical Compounds
- Field: Engineering & Technology
- Application: Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- Method: Different synthetic methods are used for introducing TFMP groups within other molecules .
- Results: The demand for TFMP derivatives has been increasing steadily in the last 30 years .
-
Drug Metabolite
-
Synthesis of Polymers and Monomers
-
Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-but-3-enyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h2,5-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTJXTKMSCNQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600234 | |
| Record name | 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Trifluoromethyl)phenyl]-1-butene | |
CAS RN |
113170-92-6 | |
| Record name | 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
